molecular formula C15H13N3O3S2 B8527430 methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-97-8

methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No. B8527430
Key on ui cas rn: 1462949-97-8
M. Wt: 347.4 g/mol
InChI Key: BOZDEEDJNHIQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

24 mg of sodium bromide and 18 mg of sodium bromate are added, with stirring, to a suspension of 55 mg of methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate, prepared by analogy to the method described in example 5, (at 50%) in 2 ml of water, and then 6.5 μl of concentrated sulfuric acid are slowly added. The yellow suspension rapidly turns orange. After 2 h 30 minutes of stirring at ambient temperature, the yellow suspension is filtered through a number 4 sintered glass filter. The yellow solid is dried under vacuum so as to obtain 28 mg of methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
6.5 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[Na+].Br([O-])(=O)=O.[Na+].[CH3:8][O:9][C:10]1[N:15]=[C:14]([C:16]2[C:20]3[N:21]=[C:22]([S:25][CH3:26])[N:23]=[CH:24][C:19]=3[S:18][C:17]=2[C:27]([O:29][CH3:30])=[O:28])[CH:13]=[CH:12][CH:11]=1.S(=O)(=O)(O)[OH:32]>O>[CH3:8][O:9][C:10]1[N:15]=[C:14]([C:16]2[C:20]3[N:21]=[C:22]([S:25]([CH3:26])=[O:32])[N:23]=[CH:24][C:19]=3[S:18][C:17]=2[C:27]([O:29][CH3:30])=[O:28])[CH:13]=[CH:12][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
24 mg
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
18 mg
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
55 mg
Type
reactant
Smiles
COC1=CC=CC(=N1)C1=C(SC2=C1N=C(N=C2)SC)C(=O)OC
Step Three
Name
Quantity
6.5 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 h 30 minutes of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by analogy to the method
FILTRATION
Type
FILTRATION
Details
the yellow suspension is filtered through a number 4 sintered glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The yellow solid is dried under vacuum so as

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC(=N1)C1=C(SC2=C1N=C(N=C2)S(=O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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